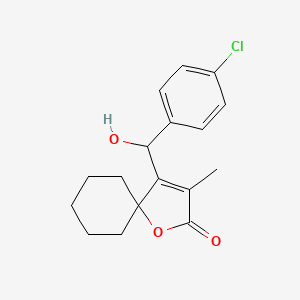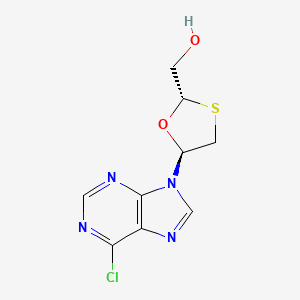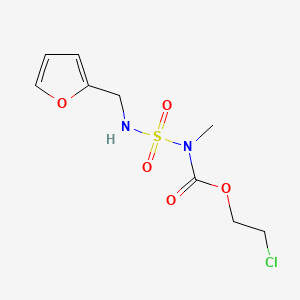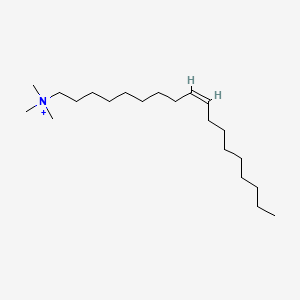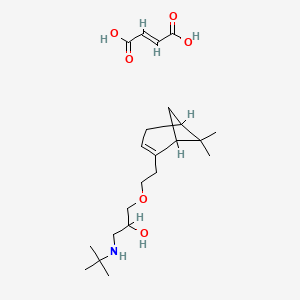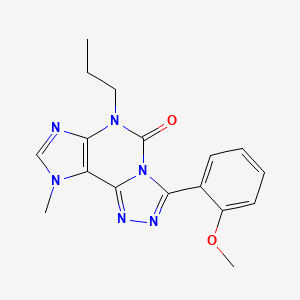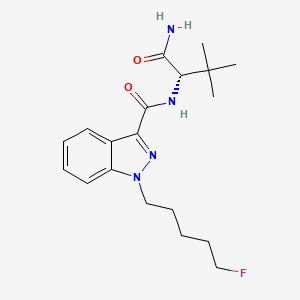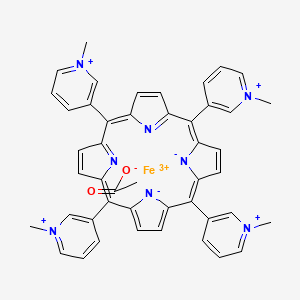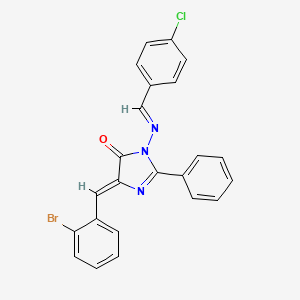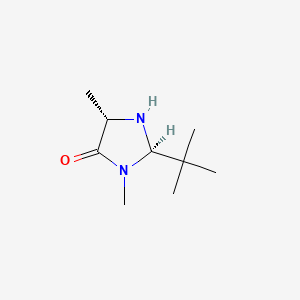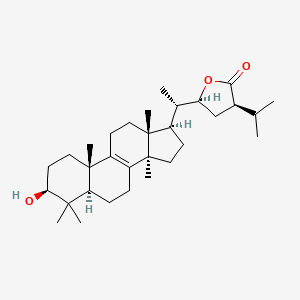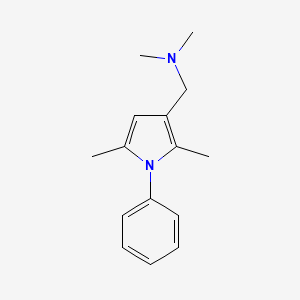
1H-Pyrrole-3-methanamine, N,N,2,5-tetramethyl-1-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Pyrrole-3-methanamine, N,N,2,5-tetramethyl-1-phenyl- is a complex organic compound belonging to the pyrrole family. Pyrroles are five-membered heterocyclic aromatic compounds containing one nitrogen atom. This particular compound is characterized by its unique structure, which includes a phenyl group and multiple methyl groups attached to the pyrrole ring. The presence of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various scientific fields.
Méthodes De Préparation
The synthesis of 1H-Pyrrole-3-methanamine, N,N,2,5-tetramethyl-1-phenyl- can be achieved through several synthetic routes. One common method involves the condensation of appropriate precursors followed by cyclization to form the pyrrole ring. For instance, the reaction of a substituted aniline with a suitable aldehyde or ketone under acidic conditions can lead to the formation of the desired pyrrole derivative. Industrial production methods may involve optimized reaction conditions, such as controlled temperature and pressure, to maximize yield and purity.
Analyse Des Réactions Chimiques
1H-Pyrrole-3-methanamine, N,N,2,5-tetramethyl-1-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrrole oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyrrole derivatives.
Substitution: Electrophilic substitution reactions are common, where the phenyl or methyl groups can be substituted with other functional groups using reagents like halogens or nitrating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole oxides, while substitution reactions can introduce various functional groups into the pyrrole ring.
Applications De Recherche Scientifique
1H-Pyrrole-3-methanamine, N,N,2,5-tetramethyl-1-phenyl- has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and dyes.
Mécanisme D'action
The mechanism of action of 1H-Pyrrole-3-methanamine, N,N,2,5-tetramethyl-1-phenyl- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
1H-Pyrrole-3-methanamine, N,N,2,5-tetramethyl-1-phenyl- can be compared with other similar compounds, such as:
1H-Pyrrole-3-methanamine, 1-[(1,6-dihydro-3-pyridinyl)sulfonyl]-5-(2-fluorophenyl)-N-methyl-: This compound has a similar pyrrole core but different substituents, leading to distinct chemical properties and applications.
5-Phenyl-1H-pyrrole-3-carbaldehyde: Another pyrrole derivative with a phenyl group, but with different functional groups attached to the pyrrole ring.
Pyrrolopyrazine derivatives: These compounds contain both pyrrole and pyrazine rings, exhibiting unique biological activities and synthetic routes.
Propriétés
Numéro CAS |
101495-99-2 |
|---|---|
Formule moléculaire |
C15H20N2 |
Poids moléculaire |
228.33 g/mol |
Nom IUPAC |
1-(2,5-dimethyl-1-phenylpyrrol-3-yl)-N,N-dimethylmethanamine |
InChI |
InChI=1S/C15H20N2/c1-12-10-14(11-16(3)4)13(2)17(12)15-8-6-5-7-9-15/h5-10H,11H2,1-4H3 |
Clé InChI |
PJVDAMDKXBEUFX-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(N1C2=CC=CC=C2)C)CN(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


